Enhanced Lipophilicity of 3-Methoxyisoquinoline Over Parent Isoquinoline Drives Differential Membrane Permeability
3-Methoxyisoquinoline exhibits a computed partition coefficient (XLogP3-AA) of 2.4 [1], representing a measurable increase in lipophilicity compared to unsubstituted isoquinoline, which has a reported LogP of approximately 2.08–2.10 [2]. This 0.3 log unit difference corresponds to roughly a doubling of the octanol-water partition coefficient, directly affecting passive membrane permeability and distribution profiles in biological assays [1][2].
| Evidence Dimension | Octanol-water partition coefficient (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4 |
| Comparator Or Baseline | Isoquinoline: LogP = 2.08–2.10 (literature average) |
| Quantified Difference | ΔLogP ≈ +0.3 (1.5–2× increase in P) |
| Conditions | Computed by PubChem XLogP3 3.0 (2019) for target; literature consensus experimental/computed LogP values for isoquinoline at 25°C |
Why This Matters
A 0.3-unit higher LogP indicates that 3-methoxyisoquinoline will more readily partition into lipid bilayers and organic phases, making it a superior choice for cell-based assays requiring passive diffusion or for solvent extraction protocols where isoquinoline's lower lipophilicity leads to poor recovery.
- [1] PubChem. (2025). XLogP3-AA computed property for 3-Methoxyisoquinoline (CID 12464194). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/12464194 View Source
- [2] SIELC. (2018). Isoquinoline (CAS 119-65-3) LogP Data. Retrieved from https://sielc.com/isoquinoline-119-65-3.html View Source
